E3 Ligase Ligand-linker Conjugate 109

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

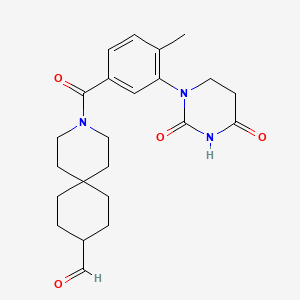

C23H29N3O4 |

|---|---|

Peso molecular |

411.5 g/mol |

Nombre IUPAC |

3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde |

InChI |

InChI=1S/C23H29N3O4/c1-16-2-3-18(14-19(16)26-11-6-20(28)24-22(26)30)21(29)25-12-9-23(10-13-25)7-4-17(15-27)5-8-23/h2-3,14-15,17H,4-13H2,1H3,(H,24,28,30) |

Clave InChI |

KGMUSVADYFYZAF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)C=O)CC2)N4CCC(=O)NC4=O |

Origen del producto |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Introduction

While specific, in-depth public information regarding the mechanism of action for "E3 Ligase Ligand-linker Conjugate 109" is not available, it is understood to be a component utilized in the synthesis of a PROTAC (Proteolysis Targeting Chimera) SOS1 degrader.[1] This guide, therefore, will provide a comprehensive overview of the general mechanism of action for E3 ligase ligand-linker conjugates within the broader and highly significant context of PROTAC technology. This information is crucial for researchers, scientists, and drug development professionals working on targeted protein degradation.

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[2][3] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] An E3 ligase ligand-linker conjugate is a fundamental building block of a PROTAC, comprising a ligand that binds to an E3 ubiquitin ligase and a chemical linker to which a ligand for the target protein is attached.[][5]

General Mechanism of Action: The Role of the E3 Ligase Ligand-Linker Conjugate

The primary function of an E3 ligase ligand-linker conjugate within a PROTAC is to recruit an E3 ligase and bring it into close proximity with a specific protein of interest. This induced proximity is the catalytic event that triggers the degradation of the target protein. The overall mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[2] The linker component of the conjugate plays a critical role in enabling this complex to form effectively.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[2] This process is repeated to form a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2] The proteasome unfolds and degrades the tagged protein into smaller peptides.

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can go on to recruit another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[2]

This mechanism allows for the targeted degradation of proteins that have traditionally been difficult to inhibit with conventional small molecule drugs, including scaffolding proteins and transcription factors.[2]

Components of E3 Ligase Ligand-Linker Conjugates

The efficacy of a PROTAC is highly dependent on the choice of the E3 ligase ligand and the nature of the linker. The human genome encodes over 600 E3 ligases, offering a vast landscape for developing highly specific PROTACs.[2] However, a few E3 ligases and their corresponding ligands have been predominantly used in PROTAC design.

| E3 Ubiquitin Ligase | Ligand Examples | Linker Types Commonly Used |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide[6][7] | PEG, Alkyl chains, Alkyl/ether[] |

| von Hippel-Lindau (VHL) | (S,R,S)-AHPC, VH032[6][] | PEG, Alkyl chains[] |

| Mouse Double Minute 2 homolog (MDM2) | Nutlin-3[] | PEG[] |

| Inhibitor of Apoptosis Proteins (IAP) | Bestatin | Not specified in search results |

Experimental Protocols for Evaluating PROTAC Efficacy

The development and characterization of novel PROTACs involve a series of key experiments to determine their efficacy and mechanism of action.

General Protocol for Determining Target Protein Degradation

1. Cell Culture and Treatment:

- Culture selected cell lines in appropriate media and conditions.

- Seed cells in multi-well plates and allow them to adhere overnight.

- Treat cells with varying concentrations of the PROTAC for different time points.

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Immunoblotting (Western Blotting):

- Normalize protein lysates to the same concentration.

- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

- Incubate the membrane with a primary antibody specific to the protein of interest. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

5. Mass Spectrometry-based Proteomics:

- For a more global and unbiased assessment of protein degradation, mass spectrometry can be employed.

- Treat cells with the PROTAC and a vehicle control.

- Lyse the cells and digest the proteins into peptides.

- Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Identify and quantify the relative abundance of proteins in the PROTAC-treated samples compared to the control samples to identify degraded proteins.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the core mechanism of action and a typical experimental workflow.

Caption: General mechanism of action of a PROTAC molecule.

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

E3 Ligase Ligand-Linker Conjugate 109: A Key Component in the Development of a Novel SOS1 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

E3 Ligase Ligand-linker Conjugate 109 is a specialized chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a crucial building block for the creation of PROTAC SOS1 degrader-9, also identified as HY-161636 and referred to as Compound 10 in patent literature.[1] This conjugate incorporates a ligand for an E3 ubiquitin ligase and a linker, which, when combined with a ligand for a target protein, forms a heterobifunctional molecule capable of inducing the degradation of that protein.

The primary application of this conjugate is in the development of therapeutic agents that can eliminate the Son of sevenless homolog 1 (SOS1) protein, a key signaling molecule implicated in various cancers. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are central to the RAS/MAPK signaling pathway.[2] Dysregulation of this pathway is a common driver of tumor growth and proliferation. By degrading SOS1, the resulting PROTAC can effectively shut down this oncogenic signaling cascade.

The PROTAC Approach to Targeting SOS1

PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC simultaneously binds to both the target protein and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

Quantitative Data on SOS1 Degraders

While specific quantitative data for the PROTAC derived from this compound (HY-161636 or Compound 10) is detailed within patent WO2024083257A1, publicly available data for other potent SOS1 degraders illustrates the promise of this approach. For context, a notable SOS1 degrader, P7, has demonstrated significant efficacy in various colorectal cancer (CRC) cell lines.

| Compound Name | Cell Line | DC50 (µM) | Max Degradation (%) at 10 µM (24h) |

| P7 | SW620 | 0.59 | 87 |

| P7 | HCT116 | 0.75 | 76 |

| P7 | SW1417 | 0.19 | 83 |

Another potent SOS1 degrader, PROTAC SOS1 degrader-10, has shown nanomolar efficacy in degrading SOS1 and inhibiting cell proliferation.

| Compound Name | Cell Line | DC50 (nM) | IC50 (nM) |

| PROTAC SOS1 degrader-10 | SW620 | 2.23 | 36.7 |

| PROTAC SOS1 degrader-10 | A549 | 1.85 | 52.2 |

| PROTAC SOS1 degrader-10 | DLD-1 | 7.53 | 107 |

Experimental Protocols

The following are representative methodologies for key experiments involved in the evaluation of SOS1 PROTAC degraders, based on common practices in the field.

Cell Culture

Cancer cell lines (e.g., SW620, HCT116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for SOS1 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC degrader or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24, 48 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. After washing, incubate with a secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC degrader for a specified period (e.g., 72 hours).

-

Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

SOS1-Mediated RAS Activation Pathway

This diagram illustrates the central role of SOS1 in activating the RAS/MAPK signaling cascade, a critical pathway for cell proliferation and survival that is often hijacked in cancer.

Caption: SOS1 activation of the RAS/MAPK signaling pathway.

PROTAC-Mediated Degradation of SOS1 Workflow

This diagram outlines the mechanism of action for a SOS1 PROTAC, from the formation of the ternary complex to the degradation of the SOS1 protein.

Caption: Mechanism of SOS1 degradation by a PROTAC.

References

E3 Ligase Ligand-Linker Conjugate 109 for Targeted SOS1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a high-value target in oncology, particularly for cancers driven by KRAS mutations. SOS1 facilitates the activation of KRAS by catalyzing the exchange of GDP for GTP, a critical step in the MAPK signaling pathway that drives cell proliferation and survival. Traditional small-molecule inhibitors have aimed to block the catalytic activity of SOS1. However, a newer and more potent strategy involves the targeted degradation of the SOS1 protein using Proteolysis Targeting Chimeras (PROTACs).

This technical guide focuses on E3 Ligase Ligand-linker Conjugate 109 , a key intermediate used in the synthesis of a specific PROTAC designed for SOS1 degradation, referred to as PROTAC SOS1 degrader-9 (HY-161636) [1][2]. This document provides a comprehensive overview of the underlying science, quantitative data on representative SOS1 degraders, detailed experimental protocols, and visual representations of the key biological processes and experimental workflows.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. By bringing the E3 ligase into close proximity with SOS1, the PROTAC facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome[3]. This event-driven pharmacology allows for catalytic degradation of the target protein, offering potential advantages over traditional occupancy-driven inhibitors, including increased potency and the ability to overcome resistance mechanisms[3][4].

Core Components and Mechanism of Action

This compound provides the E3 ligase-recruiting moiety and the linker for the final PROTAC molecule. The synthesis of PROTAC SOS1 degrader-9 involves the conjugation of this intermediate with a SOS1-binding warhead. The resulting PROTAC then mediates the degradation of SOS1 through the mechanism illustrated below.

Figure 1: Mechanism of Action for a SOS1 PROTAC Degrader. The PROTAC molecule simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag SOS1 with ubiquitin chains, marking it for destruction by the proteasome.

Quantitative Data on Representative SOS1 Degraders

While specific quantitative data for PROTAC SOS1 degrader-9 (HY-161636) is primarily detailed within patent literature[2][3], numerous studies on other potent SOS1 degraders provide a strong basis for understanding the expected efficacy. The tables below summarize key performance metrics for well-characterized SOS1 PROTACs.

Table 1: In Vitro Degradation Potency of SOS1 PROTACs

| Compound Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| P7 | Cereblon | SW620 | Not Reported | ~92 | [5] |

| SIAIS562055 | Cereblon | NCI-H358 | < 15 | > 90 | [6] |

| Compound 23 | VHL | NCI-H358 | Not Reported | Not Reported | [7][8] |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity of SOS1 PROTACs

| Compound Name | Cell Line | IC50 (nM) | Reference |

| P7 | CRC PDOs | 5 times lower than BI3406 | [5][9] |

| SIAIS562055 | NCI-H358 | Not Reported | [6] |

| Compound 23 | KRAS-driven cancer cells | Significant antiproliferative potency | [7] |

IC50: Concentration required to inhibit 50% of cell proliferation. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.

Signaling Pathway Context

The degradation of SOS1 has profound effects on the RAS-MAPK signaling cascade, which is a central pathway in cell growth and proliferation. By removing the SOS1 protein, the activation of KRAS is significantly reduced, leading to the downstream inhibition of cancer-promoting signals.

Figure 2: SOS1's Role in the RAS-MAPK Signaling Pathway. SOS1 is recruited to the cell membrane by adaptor proteins like Grb2, where it activates KRAS. A SOS1 PROTAC removes SOS1, thus inhibiting this entire downstream signaling cascade.

Experimental Protocols

The following are representative methodologies for evaluating the efficacy and mechanism of action of SOS1 degraders.

Cellular SOS1 Degradation Assay (Western Blot)

This assay is fundamental for quantifying the extent of SOS1 protein reduction following treatment with a degrader.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., SW620, NCI-H358) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the SOS1 degrader (e.g., 0-1000 nM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the SOS1 signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of SOS1 degradation on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Addition: Treat the cells with a serial dilution of the SOS1 degrader.

-

Incubation: Incubate the plates for a prolonged period (e.g., 72-120 hours) to allow for effects on proliferation to manifest.

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated controls and plot the results as a dose-response curve to determine the IC50 value using non-linear regression.

Ubiquitination and Proteasome Inhibition Assay

This experiment confirms that the degradation of SOS1 is mediated by the ubiquitin-proteasome system.

Protocol:

-

Pre-treatment: Treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) or a competitive E3 ligase ligand (e.g., lenalidomide for Cereblon) for 1-2 hours.

-

Degrader Treatment: Add the SOS1 degrader at a concentration known to induce significant degradation (e.g., 1 µM) and incubate for the desired duration (e.g., 6 hours).

-

Western Blot Analysis: Perform a Western blot for SOS1 as described in Protocol 1.

-

Interpretation: A rescue of SOS1 protein levels in the presence of MG132 or the competitive ligand confirms that the degrader's activity is dependent on the proteasome and the specific E3 ligase, respectively[6].

Figure 3: General Experimental Workflow for SOS1 Degrader Evaluation. The process begins with synthesis and proceeds through a series of in vitro and cellular assays to confirm degradation, anti-proliferative activity, mechanism, and selectivity, before advancing to in vivo studies.

Conclusion

This compound is a vital chemical tool for the synthesis of potent and selective SOS1-targeting PROTACs. The resulting degraders leverage the ubiquitin-proteasome system to eliminate the SOS1 protein, offering a powerful therapeutic strategy for KRAS-driven cancers. The data from representative SOS1 degraders demonstrate the potential for achieving high levels of target degradation that translate into potent anti-proliferative effects. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation cancer therapeutics. As research in this area continues, the targeted degradation of SOS1 holds significant promise for overcoming the challenges associated with inhibiting the RAS-MAPK pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]

- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]

- 9. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 109 as a Cereblon (CRBN) Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to E3 Ligase Ligand-Linker Conjugate 109

This compound is a chemical moiety that combines a ligand for the E3 ubiquitin ligase Cereblon (CRBN) with a linker for attachment to a target protein ligand. Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest. Conjugate 109 has been specifically cited for its use in the creation of a PROTAC targeting Son of Sevenless homolog 1 (SOS1), a key protein in the RAS signaling pathway.[1] The resulting PROTAC, identified as HY-161636, leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate the SOS1 protein.

Molecular Information:

| Property | Value |

| Product Name | This compound |

| Synonym | CRBN ligand-109 |

| CAS Number | 2911613-55-1 |

| Molecular Formula | C23H29N3O4 |

| Molecular Weight | 411.49 g/mol |

Quantitative Data

As of the latest available information, specific quantitative binding data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for the direct interaction of this compound with CRBN, has not been published. However, the potency of PROTACs derived from this conjugate provides indirect evidence of its effective engagement with CRBN. For context, the binding affinities of well-characterized CRBN ligands like thalidomide and its analogs are presented below.

Table 1: Binding Affinities of Representative CRBN Ligands

| Compound | Dissociation Constant (Kd) | Assay Method |

| Thalidomide | ~250 nM | Not Specified |

| Lenalidomide | ~178 nM | Not Specified |

| Pomalidomide | ~157 nM | Not Specified |

Data for analogous compounds are provided for reference and were not generated using Conjugate 109.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2024083257A1. The general scheme involves the coupling of a CRBN-binding moiety with a linker terminating in a reactive group suitable for conjugation to a target protein ligand. Researchers should refer to the aforementioned patent for a detailed, step-by-step synthesis protocol.

CRBN Binding Assays

To determine the binding affinity of Conjugate 109 to CRBN, several biophysical and biochemical assays can be employed. Below are detailed protocols for commonly used methods.

This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by the test compound.

-

Principle: A GST-tagged CRBN protein is incubated with a Europium-labeled anti-GST antibody (donor) and a fluorescently labeled thalidomide analog (acceptor). Binding of the tracer to CRBN brings the donor and acceptor into proximity, generating a FRET signal. Conjugate 109 will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal in a dose-dependent manner.

-

Materials:

-

GST-tagged human CRBN protein

-

Europium-labeled anti-GST antibody

-

Fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA)

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the diluted conjugate to the wells of a 384-well plate.

-

Add 4 µL of a solution containing GST-CRBN to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution of the Europium-labeled anti-GST antibody and the fluorescent thalidomide tracer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader (excitation at ~340 nm, emission at 620 nm and 665 nm).

-

Calculate the emission ratio and plot against the conjugate concentration to determine the IC50 value.

-

This assay measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.

-

Principle: A fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide) will have a low fluorescence polarization value when free in solution. Upon binding to the much larger CRBN protein, its tumbling rate slows down, resulting in a higher polarization value. In a competitive format, Conjugate 109 will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide)

-

Assay Buffer

-

Black, low-binding microtiter plates

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microtiter plate, incubate CRBN with the fluorescently labeled ligand in the presence of varying concentrations of Conjugate 109.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the change in polarization against the conjugate concentration to determine the IC50.

-

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Principle: A solution of Conjugate 109 is titrated into a solution of CRBN in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

-

Procedure:

-

Prepare solutions of CRBN and Conjugate 109 in the same buffer to minimize heats of dilution.

-

Load the CRBN solution into the sample cell and the Conjugate 109 solution into the injection syringe.

-

Perform a series of injections of Conjugate 109 into the CRBN solution.

-

The heat change after each injection is measured and integrated.

-

Plot the heat change per injection against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Signaling Pathways and Experimental Workflows

This compound is a component of PROTACs designed to degrade SOS1. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central nodes in signaling pathways that control cell growth, proliferation, and survival.

The SOS1-RAS-ERK Signaling Pathway

Caption: The SOS1-RAS-ERK signaling cascade.

PROTAC-Mediated Degradation of SOS1

A PROTAC synthesized using Conjugate 109 will bring SOS1 into proximity with the CRBN E3 ligase complex. This induced proximity leads to the ubiquitination of SOS1, marking it for degradation by the proteasome. The removal of SOS1 disrupts the activation of RAS and the downstream ERK pathway, thereby inhibiting cancer cell proliferation.

Caption: Mechanism of PROTAC-mediated SOS1 degradation.

Experimental Workflow for Characterizing a SOS1 PROTAC

The characterization of a PROTAC derived from Conjugate 109 involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

Caption: Experimental workflow for SOS1 PROTAC characterization.

Conclusion

This compound is a valuable tool for the development of PROTACs targeting the SOS1 protein. While direct binding data for this specific conjugate to CRBN is not yet publicly available, established methodologies for its determination are well-documented. The use of Conjugate 109 in the synthesis of SOS1 degraders holds promise for the development of novel therapeutics for cancers driven by aberrant RAS signaling. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize and characterize this important chemical entity in the field of targeted protein degradation.

References

The Core Principles of Targeted Protein Degradation Utilizing E3 Ligase Ligand-Linker Conjugates: A Technical Guide Focused on SOS1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. This technical guide delves into the fundamental principles of using E3 ligase ligand-linker conjugates in the synthesis and application of PROTACs, with a specific focus on the degradation of the Son of sevenless homolog 1 (SOS1) protein, a key mediator in the RAS signaling pathway frequently dysregulated in cancer.

While this guide centers on the principles of SOS1-targeting PROTACs, it is important to note that the synthesis of such molecules often involves precursor components like "Conjugate 109," an E3 ligase ligand-linker conjugate designed for the synthesis of SOS1 degraders.[1] The principles and methodologies outlined herein are exemplified through published data on well-characterized SOS1 degraders, such as P7 and SIAIS562055, which are synthesized using similar E3 ligase-recruiting moieties and linkers.[2][3]

Core Concept: PROTAC-mediated Protein Degradation

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[2]

The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Targeting SOS1: A Key Node in Cancer Signaling

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are central to cell proliferation, differentiation, and survival.[5] Mutations in RAS are prevalent in many cancers, making the RAS signaling pathway an attractive therapeutic target. By targeting SOS1 for degradation, it is possible to dampen the aberrant signaling downstream of RAS, offering a promising anti-cancer strategy.[2][6]

The diagram below depicts the simplified RAS signaling pathway and the point of intervention for a SOS1-targeting PROTAC.

Caption: Simplified RAS/MAPK signaling pathway and the intervention by a SOS1-targeting PROTAC.

Quantitative Evaluation of SOS1 Degraders

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax).

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved at a given concentration of the PROTAC.

The following tables summarize the quantitative data for representative SOS1 degraders in various cancer cell lines.

Table 1: Degradation Activity of SOS1 Degrader P7 [2][7]

| Cell Line | Cancer Type | DC50 (µM) at 24h | Dmax (%) at 24h (at 10 µM) |

| SW620 | Colorectal Cancer | 0.59 | 87 |

| HCT116 | Colorectal Cancer | 0.75 | 76 |

| SW1417 | Colorectal Cancer | 0.19 | 83 |

Table 2: Degradation Activity of SOS1 Degrader SIAIS562055 [3]

| Cell Line | Cancer Type | DC50 (nM) at 24h |

| NCI-H358 | Lung Cancer (KRAS G12C) | Not explicitly stated, but significant degradation observed at nanomolar concentrations. |

| GP2d | Pancreatic Cancer (KRAS G12D) | Not explicitly stated, but significant degradation observed at nanomolar concentrations. |

| SW620 | Colorectal Cancer (KRAS G12V) | Not explicitly stated, but significant degradation observed at nanomolar concentrations. |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of PROTACs. The following sections provide methodologies for key experiments.

Experimental Workflow for Determining DC50 and Dmax

The following diagram outlines the typical workflow for determining the DC50 and Dmax of a SOS1 degrader.

Caption: Experimental workflow for the determination of DC50 and Dmax values.

Protocol 1: Western Blot for SOS1 Degradation

This protocol details the steps for quantifying SOS1 protein levels following treatment with a PROTAC.

Materials:

-

Cancer cell lines (e.g., SW620, HCT116)

-

Cell culture medium and supplements

-

SOS1-targeting PROTAC

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibody against SOS1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the SOS1 PROTAC in cell culture medium.

-

Treat cells with varying concentrations of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

-

Sample Preparation and SDS-PAGE:

-

Mix the normalized lysates with Laemmli sample buffer and boil to denature the proteins.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SOS1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the SOS1 protein levels to the loading control.

-

Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[2]

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to demonstrate the formation of the SOS1-PROTAC-E3 ligase ternary complex.

Materials:

-

Cells treated with SOS1 PROTAC or vehicle

-

Ice-cold PBS

-

Non-denaturing lysis buffer with protease and phosphatase inhibitors

-

Antibody against the E3 ligase (e.g., anti-Cereblon) or an isotype control antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents as in Protocol 1

-

Primary antibody against SOS1

Procedure:

-

Cell Lysis:

-

Lyse the treated cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-E3 ligase antibody or an isotype control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blot using an antibody against SOS1.

-

Expected Outcome: A band corresponding to SOS1 should be detected in the sample immunoprecipitated with the anti-E3 ligase antibody from cells treated with the SOS1 PROTAC, but not in the control samples (vehicle-treated or isotype control). This indicates the formation of a ternary complex.

Conclusion

The use of E3 ligase ligand-linker conjugates like Conjugate 109 is a cornerstone of modern targeted protein degradation strategies. By enabling the synthesis of potent and specific PROTACs, these molecules facilitate the degradation of previously "undruggable" targets such as SOS1. The methodologies and principles outlined in this guide provide a framework for researchers and drug developers to design, evaluate, and optimize novel degraders. A thorough understanding of the underlying biology, coupled with rigorous experimental validation, will be paramount in translating the promise of targeted protein degradation into effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to E3 Ligase Ligand-linker Conjugate 109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 109, a crucial building block in the development of targeted protein degraders. This document details its commercial availability, physicochemical properties, and its application in the synthesis of advanced therapeutic agents.

Introduction

This compound is a key chemical entity employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a precursor for the creation of PROTAC SOS1 degrader HY-161636.[1] PROTACs are a revolutionary class of molecules that utilize the cell's own protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. This conjugate contains a ligand that binds to an E3 ubiquitin ligase and a reactive linker, enabling its conjugation to a target protein ligand.

Commercial Availability and Physicochemical Properties

This compound is commercially available from suppliers such as MedchemExpress under the catalog number HY-161640.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Product Name | This compound | MedchemExpress |

| Catalog Number | HY-161640 | MedchemExpress |

| Molecular Formula | C23H29N3O4 | ChemBK |

| Molecular Weight | 411.49 g/mol | ChemBK |

| CAS Number | 2911613-55-1 | - |

| Purity | >98% (as specified by supplier) | - |

| Solubility | Soluble in DMSO and other organic solvents | - |

| Appearance | Solid powder | - |

| Storage | Store at -20°C for long-term storage | - |

Mechanism of Action: The PROTAC Approach

This compound is a fundamental component in the construction of PROTACs. The resulting PROTAC molecule is a heterobifunctional chimera that simultaneously binds to a target protein (in this case, SOS1) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein. The polyubiquitin chain acts as a signal for degradation by the 26S proteasome, resulting in the selective removal of the target protein from the cell.

Experimental Protocol: Synthesis of a PROTAC SOS1 Degrader

The following is a generalized experimental protocol for the synthesis of a PROTAC SOS1 degrader using this compound. This protocol is based on the chemical structure of the conjugate, which features an aldehyde group amenable to reductive amination with a primary amine on the target protein ligand. The specific details for the synthesis of PROTAC SOS1 degrader HY-161636 can be found in the patent WO2024083257A1.

Materials:

-

This compound

-

SOS1 ligand containing a primary amine functional group

-

Sodium triacetoxyborohydride (STAB) or a similar reducing agent

-

Dichloromethane (DCM) or a suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Deuterated solvent (e.g., DMSO-d6) for NMR analysis

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) and the SOS1 ligand with a primary amine (1-1.2 equivalents) in anhydrous DCM.

-

Reaction Initiation: To the solution, add sodium triacetoxyborohydride (1.5-2 equivalents). A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC molecule.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Signaling Pathway Context: SOS1 Degradation in KRAS-Mutant Cancers

The target of the PROTAC synthesized from Conjugate 109 is Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS. In many cancers, mutations in the KRAS gene lead to its constitutive activation, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. By degrading SOS1, the PROTAC disrupts the activation of KRAS, thereby inhibiting these oncogenic signaling cascades.

Conclusion

This compound is a valuable and commercially accessible tool for researchers in the field of targeted protein degradation. Its specific design for the synthesis of SOS1-targeting PROTACs offers a promising avenue for the development of novel therapeutics against KRAS-driven cancers and other diseases where SOS1 plays a critical role. The provided information on its properties, synthesis, and biological context serves as a foundational guide for its effective utilization in drug discovery and chemical biology research.

References

In-Depth Technical Guide: Safety and Handling of E3 Ligase Ligand-linker Conjugate 109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental use of E3 Ligase Ligand-linker Conjugate 109, also identified by its MedChemExpress (MCE) catalog number HY-161640. This conjugate is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the development of SOS1 protein degraders.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and effective use in experimental settings.

| Property | Value | Source |

| Product Name | This compound | MedChemExpress |

| Catalog Number | HY-161640 | MedChemExpress |

| CAS Number | 2911613-55-1 | MedChemExpress |

| Molecular Formula | C₂₃H₂₉N₃O₄ | MedChemExpress |

| Molecular Weight | 411.49 g/mol | MedChemExpress |

| Appearance | Solid | General knowledge of similar compounds |

| Intended Use | Synthesis of PROTAC SOS1 degrader (HY-161636) | [1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general laboratory best practices for handling chemical compounds of this nature.

2.1. General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or its solutions.

2.2. First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

2.3. Storage and Stability:

Proper storage is crucial to maintain the integrity and stability of the conjugate.

| Condition | Recommendation | Source |

| Solid Form | Store at -20°C for long-term storage. Short-term storage at room temperature is acceptable. | MedChemExpress |

| In Solvent | Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles. | MedChemExpress |

Experimental Protocols

This compound is a key intermediate in the synthesis of a PROTAC targeting the SOS1 protein for degradation. The following is a generalized experimental workflow based on the intended use of this compound.

3.1. PROTAC Synthesis Workflow:

The synthesis of a PROTAC using this compound involves the covalent linkage of this conjugate to a ligand that binds to the target protein, in this case, SOS1.

3.2. Detailed Synthesis from Patent WO2024083257A1:

The patent associated with this compound, WO2024083257A1, describes the synthesis of SOS1 protein degradation agents. While the patent provides a general scheme, specific reaction conditions for the coupling of this compound with a SOS1 ligand would typically involve standard organic chemistry techniques for forming a stable covalent bond, such as an amide linkage. This would generally entail:

-

Dissolution: Dissolving the this compound and the SOS1-targeting ligand in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Coupling Agents: Adding a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

-

Reaction: Stirring the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Performing an aqueous work-up to remove water-soluble impurities, followed by extraction with an organic solvent. The crude product is then purified using column chromatography (e.g., silica gel) or preparative HPLC to yield the final PROTAC molecule.

Mechanism of Action: PROTAC-mediated Protein Degradation

The final synthesized PROTAC, utilizing this compound, functions by inducing the degradation of the target SOS1 protein through the ubiquitin-proteasome system.

This guide provides a foundational understanding of the safety, handling, and application of this compound. Researchers should always consult the latest information from the supplier and adhere to institutional safety protocols.

References

Methodological & Application

Synthesis Protocol for PROTACs Using E3 Ligase Ligand-linker Conjugate 109

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and drug discovery.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to tag the POI for degradation.[3][4] The design and synthesis of effective PROTACs are crucial for the successful application of this technology. This document provides a detailed protocol for the synthesis of a PROTAC using the commercially available E3 Ligase Ligand-linker Conjugate 109, which features a terminal aldehyde group for conjugation to an amine-containing protein of interest ligand.

The key reaction in this protocol is a reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[5] This approach allows for the efficient coupling of the E3 ligase ligand-linker conjugate with a primary or secondary amine on the target protein ligand to form a stable secondary or tertiary amine linkage in the final PROTAC molecule.[6]

PROTAC Signaling Pathway

PROTACs mediate the degradation of a target protein through a catalytic mechanism. The PROTAC first forms a ternary complex with the target protein and an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can engage in another degradation cycle.[1]

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

This protocol describes the synthesis of a PROTAC by conjugating this compound with an amine-containing ligand for a protein of interest. As a representative example, an amine-functionalized ligand for the anti-apoptotic protein Bcl-xL will be used.[7]

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| This compound | MedChemExpress | HY-161640 |

| Amine-containing Bcl-xL Ligand | Custom Synthesis/In-house | N/A |

| Sodium Triacetoxyborohydride (STAB) | Sigma-Aldrich | 316393 |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| Methanol (MeOH) | Fisher Scientific | A412-4 |

| Acetonitrile (ACN) | Fisher Scientific | A998-4 |

| Formic Acid | Sigma-Aldrich | F0507 |

| Water, HPLC grade | Fisher Scientific | W6-4 |

Synthesis of Bcl-xL PROTAC via Reductive Amination

This procedure is adapted from established protocols for PROTAC synthesis via reductive amination.[6][8]

Caption: Experimental workflow for PROTAC synthesis via reductive amination.

Procedure:

-

To a solution of this compound (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 3 mL) is added the amine-containing Bcl-xL ligand (0.1 mmol, 1.0 equiv).

-

N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 equiv) is added to the reaction mixture.

-

The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (STAB, 0.2 mmol, 2.0 equiv) is added in one portion.

-

The reaction is stirred at room temperature and monitored by LC-MS. The reaction is typically complete within 3-12 hours.[8]

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

-

The aqueous layer is extracted with DCM (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final PROTAC.

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9]

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 254 nm and mass spectrometry (electrospray ionization, positive mode).

-

Expected Outcome: A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated PROTAC molecule.

NMR Analysis:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectra: ¹H NMR and ¹³C NMR.

-

Expected Outcome: The NMR spectra should be consistent with the proposed structure of the final PROTAC, showing the characteristic peaks for both the E3 ligase ligand-linker and the Bcl-xL ligand, as well as the newly formed linkage.

Quantitative Data

The following table summarizes representative yields for PROTAC synthesis via reductive amination based on published data.[8] Actual yields may vary depending on the specific substrates and reaction conditions.

| Entry | Aldehyde/Ketone Substrate | Amine Substrate (Partial PROTAC) | Yield (%) | Purity (%) |

| 1 | 4-Nitrobenzaldehyde | CRBN-linker-NH₂ | 85 | >95 |

| 2 | 2-Naphthaldehyde | VHL-linker-NH₂ | 78 | >95 |

| 3 | Cyclohexanone | CRBN-linker-NH₂ | 65 | >90 |

| 4 | 4-Pyridinecarboxaldehyde | VHL-linker-NH₂ | 82 | >95 |

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing this compound. The reductive amination strategy offers a reliable and efficient method for conjugating the aldehyde-functionalized linker with an amine-containing ligand of a protein of interest. The provided protocols for synthesis, purification, and characterization should enable researchers to successfully generate novel PROTAC molecules for their specific research needs. The modularity of this approach allows for the rapid generation of a library of PROTACs by varying the amine-containing ligand, which is essential for optimizing degradation efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

experimental guide for E3 Ligase Ligand-linker Conjugate 109 conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 109 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. This conjugate incorporates a ligand that recruits an E3 ubiquitin ligase and a linker with a reactive moiety for conjugation to a target protein ligand. By covalently attaching this conjugate to a ligand for a protein of interest (POI), a heterobifunctional PROTAC is formed. This PROTAC then facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][3]

These application notes provide a comprehensive guide for the conjugation of this compound to a target protein or a ligand bearing a suitable functional group. It includes detailed experimental protocols, data presentation guidelines, and diagrams of relevant signaling pathways and workflows.

Product Information

| Property | Value | Reference |

| Product Name | This compound | |

| CAS Number | 2911613-55-1 | [4] |

| Molecular Formula | C23H29N3O4 | [4][5] |

| Molecular Weight | 411.49 g/mol | [4][5] |

| Primary Application | Synthesis of PROTAC SOS1 degrader | [5] |

| Storage | Store at -20°C. Avoid multiple freeze-thaw cycles. | [6] |

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a target protein containing an available amine group, a common strategy for bioconjugation.[7][8] This method utilizes a reductive amination reaction, a robust and specific method for forming a stable carbon-nitrogen bond.

Protocol 1: Conjugation of this compound to a Target Protein via Reductive Amination

This protocol is designed for a target protein with accessible lysine residues.

Materials:

-

This compound

-

Target Protein (in a suitable buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Sodium cyanoborohydride (NaCNBH3) or Sodium triacetoxyborohydride (STAB)

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Desalting columns or dialysis cassettes

-

Bradford assay reagent or other protein quantification method

-

SDS-PAGE gels and reagents

-

Mass spectrometer (for conjugate analysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare a 1 M stock solution of the reducing agent (NaCNBH3 or STAB) in the Reaction Buffer. Caution: Handle cyanoborohydride with care in a well-ventilated fume hood.

-

Ensure the target protein is in an amine-free buffer (e.g., PBS or HEPES). If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the target protein (e.g., at a final concentration of 1-5 mg/mL) and the Reaction Buffer.

-

Add the this compound stock solution to the protein solution. The molar ratio of the conjugate to the protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Gently mix the solution by pipetting.

-

-

Initiation of Conjugation:

-

Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typically effective.

-

Incubate the reaction at room temperature or 4°C with gentle shaking for 2-24 hours. The optimal reaction time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted aldehyde groups on the conjugate.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and reducing agent by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the Conjugate:

-

Protein Concentration: Determine the protein concentration of the purified conjugate using a Bradford assay or a similar method.

-

Degree of Labeling (DOL): The DOL, which is the average number of conjugate molecules per protein, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the unconjugated and conjugated protein.

-

Purity and Integrity: Analyze the purity and integrity of the conjugate by SDS-PAGE. The conjugated protein should exhibit a higher molecular weight compared to the unconjugated protein.

-

Data Presentation:

| Parameter | Unconjugated Protein | Conjugated Protein |

| Concentration (mg/mL) | [Value] | [Value] |

| Molecular Weight (Da) | [Value] | [Value] |

| Degree of Labeling (DOL) | N/A | [Value] |

| Purity (by SDS-PAGE) | >95% | >95% |

Signaling Pathway and Experimental Workflow Diagrams

Ubiquitin-Proteasome System (UPS) Pathway

The following diagram illustrates the general mechanism of the Ubiquitin-Proteasome System, which is hijacked by PROTACs.

Caption: The Ubiquitin-Proteasome System (UPS) pathway hijacked by a PROTAC.

Experimental Workflow for Conjugation and Analysis

This diagram outlines the key steps in the conjugation of this compound and the subsequent analysis of the resulting conjugate.

Caption: Workflow for the conjugation and analysis of this compound.

E3 Ligases in Signaling Pathways

E3 ubiquitin ligases are critical regulators of numerous cellular signaling pathways by targeting specific proteins for degradation.[9][10] Understanding the involvement of E3 ligases in these pathways is crucial for the rational design of PROTACs. For instance, different E3 ligases are implicated in various cancer types and other diseases.[9][10] The choice of the E3 ligase ligand in a PROTAC can influence its tissue distribution, substrate specificity, and potential off-target effects.

Commonly recruited E3 ligases in PROTAC development include Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, and IAPs.[][3] These ligases are involved in key signaling pathways such as:

-

Wnt/β-catenin signaling: E3 ligases regulate the stability of β-catenin, a key transcriptional coactivator in this pathway.[10][11]

-

TGF-β signaling: E3 ligases, such as Smurfs, control the levels of Smad proteins, the intracellular mediators of TGF-β signaling.[12]

-

NF-κB signaling: E3 ligases are essential for the activation and termination of the NF-κB pathway, which is central to inflammation and immunity.[13]

-

Cell Cycle Control: The anaphase-promoting complex (APC/C) is a large E3 ubiquitin ligase that targets key cell cycle proteins for degradation, ensuring orderly progression through mitosis.[13]

Logical Relationship of PROTAC Components

The following diagram illustrates the logical relationship between the components of a functional PROTAC.

Caption: The core components of a Proteolysis Targeting Chimera (PROTAC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]

- 9. apexbt.com [apexbt.com]

- 10. Frontiers | E3 ubiquitin ligases in the acute leukemic signaling pathways [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Analytical Characterization of PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] They function by hijacking the body's own ubiquitin-proteasome system.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This tripartite structure enables the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[3][4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1][2][3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1][6][7]

This document provides a comprehensive guide to the analytical methods and detailed protocols for the characterization of PROTACs. While the specific molecule "Conjugate 109" is not publicly documented, the principles and methodologies outlined herein are universally applicable to the characterization of any PROTAC molecule.

I. PROTAC Mechanism of Action & Signaling Pathway

The mechanism of action of a PROTAC involves a series of orchestrated molecular events culminating in the degradation of the target protein. This process can be visualized as a catalytic cycle.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

II. Analytical Characterization Workflow

A systematic analytical workflow is crucial for the comprehensive characterization of a PROTAC. This workflow encompasses initial chemical characterization, detailed biophysical analysis of binding events, and finally, cellular assays to confirm target degradation and downstream effects.

Caption: A stepwise workflow for the analytical characterization of PROTACs.

III. Physicochemical Characterization

A. Purity and Identity Confirmation

Objective: To confirm the chemical identity and purity of the synthesized PROTAC.

Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for these assessments.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation.[10]

Table 1: Physicochemical Analysis Summary

| Parameter | Method | Acceptance Criteria |

| Identity | LC-MS | Measured mass consistent with theoretical mass (± 5 ppm) |

| Purity | HPLC-UV | ≥ 95% |

| Structure | ¹H and ¹³C NMR | Spectra consistent with proposed structure |

Protocol 1: Purity Determination by HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Integrate the peak areas to calculate the purity percentage.

IV. Biophysical Characterization

A. Binary and Ternary Complex Formation

Objective: To quantify the binding affinities of the PROTAC to its target protein (POI) and the E3 ligase individually (binary interactions) and to assess the formation and stability of the ternary complex.

Methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for these measurements.[5][11][12][13][14][15] Native Mass Spectrometry (nMS) offers a powerful complementary approach to directly observe the ternary complex and other species in solution.[16][17][18][19]

Table 2: Biophysical Binding Parameters

| Interaction | Method | Parameter | Typical Range |

| PROTAC - POI | SPR / ITC | KD (dissociation constant) | 1 nM - 10 µM |

| PROTAC - E3 Ligase | SPR / ITC | KD | 1 nM - 10 µM |

| POI-PROTAC-E3 Ligase | SPR / nMS | Ternary Complex Formation | Observed / Not Observed |

| Cooperativity (α) | SPR | α = KD (binary) / KD (ternary) | α > 1 (positive), α < 1 (negative) |

Protocol 2: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

-

Instrumentation: An SPR instrument (e.g., Biacore).

-

Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.[20]

-

Binary Binding (PROTAC to E3):

-

Inject increasing concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

The enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.[20]

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) to understand the stability of the ternary complex. A high cooperativity factor often correlates with efficient protein degradation.[5][11]

-

Protocol 3: Characterization by Native Mass Spectrometry (nMS)

-

Instrumentation: A mass spectrometer equipped with a nano-electrospray ionization (nESI) source.[16][18]

-

Sample Preparation:

-

Prepare a solution containing the POI, the E3 ligase, and the PROTAC in a volatile buffer such as ammonium acetate.

-

Typical concentrations are in the low micromolar range.

-

-

Analysis:

-

Introduce the sample into the mass spectrometer via nESI.

-

Acquire mass spectra under "native" conditions (i.e., using gentle desolvation and ion transfer settings) to preserve non-covalent interactions.[16][18]

-

Observe the mass-to-charge ratios corresponding to the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the ternary complex (POI-PROTAC-E3).[17][18]

-

-

Interpretation: The relative intensities of the different species in the mass spectrum provide a semi-quantitative measure of the extent of ternary complex formation.[17][18]

V. Cellular Characterization

A. Target Degradation

Objective: To confirm that the PROTAC induces the degradation of the target protein in a cellular context.

Methods: Western blotting is the most common method for quantifying changes in protein levels. In-cell ELISA and targeted proteomics can provide more quantitative and higher-throughput data. Live-cell assays using tagged proteins (e.g., HaloTag®, NanoLuc®) can monitor degradation kinetics in real-time.[21]

Table 3: Cellular Activity Parameters

| Parameter | Method | Metric |

| Target Degradation | Western Blot / In-Cell ELISA | DC₅₀ (concentration for 50% degradation) |

| Degradation Kinetics | Live-cell assays | Dₘₐₓ (maximum degradation), t₁/₂ (half-life of degradation) |

| Selectivity | Proteomics (e.g., TMT-MS) | Off-target degradation analysis |

Protocol 4: Western Blot for Protein Degradation

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.